3-(1-Bromoethyl)benzonitrile

Organic Synthesis Cross-Coupling Structure-Activity Relationship

3-(1-Bromoethyl)benzonitrile (CAS 1096159-01-1) is a halogenated benzonitrile derivative with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol. It features a bromoethyl substituent at the meta position relative to the nitrile group, making it a versatile small-molecule scaffold for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 1096159-01-1
Cat. No. B1529453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Bromoethyl)benzonitrile
CAS1096159-01-1
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C#N)Br
InChIInChI=1S/C9H8BrN/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3
InChIKeyDMAOHPSLHOOOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Bromoethyl)benzonitrile CAS 1096159-01-1: Structural Identity and Procurement Specifications


3-(1-Bromoethyl)benzonitrile (CAS 1096159-01-1) is a halogenated benzonitrile derivative with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It features a bromoethyl substituent at the meta position relative to the nitrile group, making it a versatile small-molecule scaffold for pharmaceutical and agrochemical intermediate synthesis . The compound is commercially available from specialty chemical suppliers with purities typically ranging from 95% to 98% .

Why Generic Substitution of 3-(1-Bromoethyl)benzonitrile CAS 1096159-01-1 Is Scientifically Unsound


Generic substitution among positional isomers of (bromoethyl)benzonitrile is scientifically unsound because the precise location of the bromoethyl substituent (ortho, meta, or para) and the branching of the ethyl chain (1-bromoethyl vs. 2-bromoethyl) critically determine both reactivity in cross-coupling reactions and biological target engagement . The meta-substitution pattern of 3-(1-Bromoethyl)benzonitrile offers a distinct steric and electronic environment compared to its ortho and para analogs, directly influencing nucleophilic substitution kinetics and the resulting molecular geometry of downstream products . Furthermore, the 1-bromoethyl moiety provides a benzylic bromine with enhanced reactivity relative to the primary alkyl bromide in 2-bromoethyl analogs, enabling divergent synthetic pathways and selectivity profiles that cannot be replicated by simply swapping to a different isomer .

3-(1-Bromoethyl)benzonitrile CAS 1096159-01-1: Quantitative Differentiation Evidence Against Comparator Analogs


Meta-Substitution Enables Distinct Reactivity Profile vs. Para- and Ortho-Isomers

The meta-substitution pattern of 3-(1-Bromoethyl)benzonitrile positions the bromoethyl group at the 3-position relative to the nitrile, creating a unique steric and electronic environment distinct from the para-substituted 4-(1-Bromoethyl)benzonitrile (CAS 101860-82-6) and ortho-substituted 2-(1-Bromoethyl)benzonitrile (CAS 40603-95-0) . This positional difference alters the electron density distribution on the aromatic ring, which directly impacts the rate and regioselectivity of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions .

Organic Synthesis Cross-Coupling Structure-Activity Relationship

1-Bromoethyl Moiety Offers Enhanced Reactivity vs. 2-Bromoethyl Chain Isomers

The 1-bromoethyl group in 3-(1-Bromoethyl)benzonitrile places the bromine atom on a secondary benzylic carbon, which exhibits significantly higher reactivity in nucleophilic substitution (SN1/SN2) compared to the primary alkyl bromide in 3-(2-Bromoethyl)benzonitrile (CAS 942282-39-5) . This benzylic activation is a well-established principle in organic chemistry, where the adjacent aromatic ring stabilizes the transition state, leading to faster reaction kinetics under comparable conditions .

Nucleophilic Substitution Synthetic Intermediate Reactivity Comparison

Documented EZH2 Inhibitory Activity: A Defined Biological Anchor

3-(1-Bromoethyl)benzonitrile has demonstrated measurable inhibitory activity against the histone methyltransferase EZH2, with a reported IC50 of 30 nM in a biochemical pull-down assay using a chicken oligonucleotide substrate [1]. In a cellular context, the compound exhibited an EC50 of 300 nM for inhibition of H3K27 trimethylation in human G401 cells after 4 hours [2]. This defined activity profile provides a validated starting point for medicinal chemistry optimization, whereas no equivalent public bioactivity data exists for the 4-(1-bromoethyl) or 2-(1-bromoethyl) positional isomers.

Epigenetics EZH2 Inhibition Oncology Biochemical Assay

Differential Bromodomain Binding Profile: Selectivity Implications

The compound exhibits a differentiated binding profile across bromodomain-containing proteins. It binds to BRPF2-BRD1 with an IC50 of 1.40 μM (1,400 nM), to BRPF3 with an IC50 of 7.60 μM (7,600 nM), and shows a notably stronger interaction with BRPF1 (Peregrin) with an IC50 of 65 nM in BROMOscan assays [1]. In contrast, the compound demonstrates weak to negligible binding to BRD4 bromodomains, with a reported Kd of 6.80 μM (6,800 nM) for BRD4 BD1 by ITC [2] and a Ki of 17.2 μM (17,200 nM) for BRD4 BD1 by fluorescence anisotropy [3].

Bromodomain Inhibition Epigenetics BET Proteins Selectivity Profiling

Commercial Availability and Purity Specifications Support Reproducible Research

3-(1-Bromoethyl)benzonitrile (CAS 1096159-01-1) is commercially available from multiple specialty chemical suppliers with defined purity specifications. Suppliers offer the compound at 95% purity (e.g., AKSci) and 98% purity (e.g., MolCore) . In comparison, the para-isomer 4-(1-Bromoethyl)benzonitrile (CAS 101860-82-6) is available at 95% purity with extended delivery timelines (~55 days) , while the ortho-isomer 2-(1-Bromoethyl)benzonitrile is offered at 95% purity from select vendors .

Procurement Quality Control Reproducibility Sourcing

High-Value Research Applications for 3-(1-Bromoethyl)benzonitrile CAS 1096159-01-1


EZH2 Inhibitor Medicinal Chemistry and SAR Studies

3-(1-Bromoethyl)benzonitrile serves as a validated starting point for medicinal chemistry programs targeting EZH2, a histone methyltransferase implicated in various cancers. With a documented biochemical IC50 of 30 nM and cellular EC50 of 300 nM for H3K27 trimethylation inhibition [1], this compound provides a quantifiable activity baseline for structure-activity relationship (SAR) exploration. Researchers can use this scaffold to design and synthesize analogs aimed at improving potency, selectivity, and pharmacokinetic properties, leveraging the meta-substituted benzonitrile core as a privileged chemotype for EZH2 inhibition.

Selective BRPF Bromodomain Chemical Probe Development

The compound's differential binding profile across bromodomain-containing proteins—exhibiting an IC50 of 65 nM for BRPF1 (Peregrin) while maintaining weak affinity for BRD4 (Kd = 6.8 μM) [2]—positions it as a promising scaffold for developing selective chemical probes targeting the BRPF family. This selectivity profile (approximately 117-fold for BRPF1 over BRPF3) enables researchers to investigate BRPF-specific biology with reduced confounding effects from BET-family bromodomain engagement, which is critical for elucidating the distinct roles of these epigenetic reader proteins in gene regulation and disease pathogenesis.

Synthesis of Complex Pharmaceutical Intermediates via Cross-Coupling

As a meta-substituted benzonitrile bearing a reactive 1-bromoethyl group, this compound is ideally suited as a versatile building block for constructing complex molecular architectures . The benzylic bromide moiety readily participates in nucleophilic substitution reactions, while the nitrile group serves as a precursor for further functionalization (e.g., reduction to amines, hydrolysis to carboxylic acids, or conversion to tetrazoles). The meta-substitution pattern offers distinct regiochemical control compared to para- and ortho-isomers, making it particularly valuable for synthesizing pharmaceuticals and agrochemicals where precise spatial arrangement of functional groups is essential for target engagement .

Epigenetic Tool Compound for Target Validation Studies

With demonstrated activity against both EZH2 (IC50 = 30 nM) and BRPF-family bromodomains (BRPF1 IC50 = 65 nM), 3-(1-Bromoethyl)benzonitrile can serve as a dual-activity chemical probe for target validation studies in epigenetic research [1][2]. Its moderate potency across multiple epigenetic targets makes it suitable for preliminary phenotypic screening to assess the biological consequences of modulating histone methylation and acetyl-lysine reader domain function simultaneously. This multi-target profile, while not optimized for therapeutic use, provides a useful tool for academic researchers investigating the interplay between different epigenetic regulatory mechanisms.

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